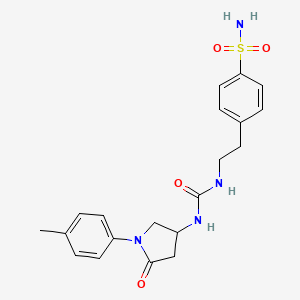

4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Description

4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a p-tolyl group, a urea linkage, and a benzenesulfonamide moiety. The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase), suggesting possible biological activity. The ethyl spacer between the urea and benzenesulfonamide may modulate binding interactions by adjusting spatial orientation .

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-14-2-6-17(7-3-14)24-13-16(12-19(24)25)23-20(26)22-11-10-15-4-8-18(9-5-15)29(21,27)28/h2-9,16H,10-13H2,1H3,(H2,21,27,28)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPHXGJFQWJUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.

Introduction of the Urea Moiety: The urea group is introduced via a reaction between an isocyanate and an amine. This step requires careful control of temperature and pH to ensure high yield and purity.

Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring, followed by the attachment of the sulfonamide group. This can be achieved using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a probe in biochemical assays to investigate the activity of various enzymes.

Medicine

In medicine, the compound’s potential therapeutic properties are of great interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given the presence of the benzenesulfonamide group, which is known for its pharmacological relevance.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its diverse reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The urea and sulfonamide groups can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of this compound, we compare it with three classes of analogs from published literature: arylurea derivatives, sulfonamide-containing compounds, and pyrrolidinone-based molecules. Key parameters include molecular weight, synthetic yield, and substituent effects.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Compounds like 10d and 10e () feature trifluoromethylphenyl groups, increasing molecular weight (~548 g/mol) and lipophilicity compared to the target compound (~415 g/mol). The p-tolyl group in the target provides moderate hydrophobicity without excessive steric bulk .

- Sulfonamide Moieties: The target’s benzenesulfonamide group shares similarity with the chromene-sulfonamide hybrid in . However, the latter’s fluorinated chromene-pyrazolopyrimidine system results in higher molecular weight (~640 g/mol) and lower synthetic yield (38%) due to multi-step coupling reactions .

- Heterocyclic Cores: The triazine-morpholine derivative () demonstrates that replacing pyrrolidinone with a triazine ring increases molecular weight (~591 g/mol) but retains moderate synthetic efficiency (50% yield) .

Pharmacological Implications

- The benzenesulfonamide group in the target may confer enzyme inhibitory activity , as seen in carbonic anhydrase inhibitors (e.g., acetazolamide). In contrast, the thiazole-piperazine hybrids () lack sulfonamides but exhibit high yields, favoring scalability for screening .

- Fluorinated compounds () often enhance metabolic stability but require challenging syntheses, making the target’s non-fluorinated p-tolyl group a pragmatic compromise .

Biological Activity

The compound 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic molecule that incorporates a pyrrolidine ring, a p-tolyl group, and a benzenesulfonamide moiety. This structure suggests potential biological activity relevant to medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 388.47 g/mol. The presence of the sulfonamide group is significant as it has been associated with various biological activities, including antibacterial and antitumor effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₃S |

| Molecular Weight | 388.47 g/mol |

| Functional Groups | Urea, Sulfonamide, Pyrrolidine |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 4-(2-(3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range around 250 µg/mL .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. Research has demonstrated that similar structures can inhibit enzymes like cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory processes. For example, compounds with related urea functionalities have shown IC50 values ranging from 16.2 to 50.2 nmol/L against sEH .

Antitumor Activity

The structural components of this compound suggest potential antitumor activity. Urea derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction of the pyrrolidine ring with cellular targets may enhance the compound's efficacy against tumor cells.

The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets:

- Enzyme Binding : The sulfonamide moiety can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with receptors involved in signaling pathways related to inflammation and cancer.

- Cellular Uptake : The lipophilicity conferred by the p-tolyl group may facilitate cellular uptake, enhancing bioavailability.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antibacterial Studies : A study highlighted that urea derivatives exhibited significant antibacterial activity against Bacillus subtilis and Candida albicans, suggesting that modifications to the urea structure can enhance efficacy.

- Antitumor Research : Research on similar pyrrolidine compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that structural variations can lead to significant differences in biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.